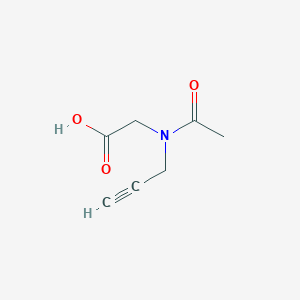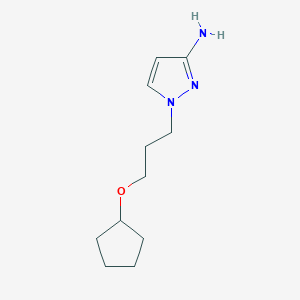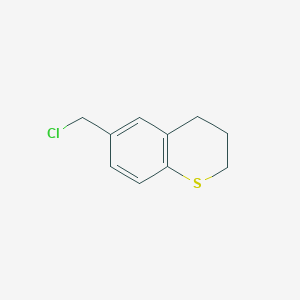![molecular formula C15H22ClNO3 B13490603 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, mixture of diastereomers, is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group, a benzyloxy methyl group, and a carboxylic acid group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the cyclobutane ring, introduction of the amino group, and the addition of the benzyloxy methyl group. One common approach is to start with a cyclobutane precursor and introduce the desired substituents through a series of reactions such as alkylation, reduction, and amination. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development or as a lead compound for designing new pharmaceuticals.
Industry: In industrial settings, the compound may be used in the development of new materials, catalysts, or as a specialty chemical in various manufacturing processes.
作用機序
The mechanism of action of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride depends on its specific interactions with molecular targets. The amino group and benzyloxy methyl group can form hydrogen bonds or interact with active sites of enzymes, influencing their activity. The cyclobutane ring may also play a role in stabilizing the compound’s conformation, affecting its binding affinity and specificity. Detailed studies on the compound’s molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride include other cyclobutane derivatives with different substituents, such as:
- 1-amino-3-(methoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
- 1-amino-3-(ethoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
- 1-amino-3-(phenoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Uniqueness
The uniqueness of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups and stereochemistry. The presence of the benzyloxy methyl group and the mixture of diastereomers can result in distinct physical and chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C15H22ClNO3 |
|---|---|
分子量 |
299.79 g/mol |
IUPAC名 |
1-amino-2,2-dimethyl-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-14(2)12(8-15(14,16)13(17)18)10-19-9-11-6-4-3-5-7-11;/h3-7,12H,8-10,16H2,1-2H3,(H,17,18);1H |
InChIキー |
WXMUOONREZXWBB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1(C(=O)O)N)COCC2=CC=CC=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
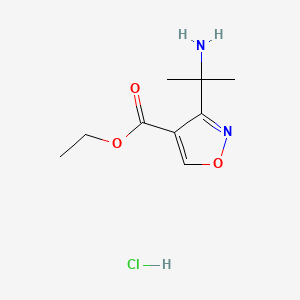
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)
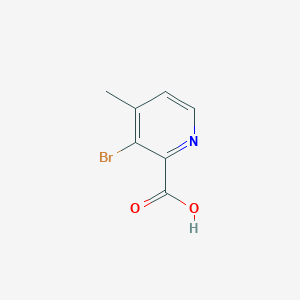
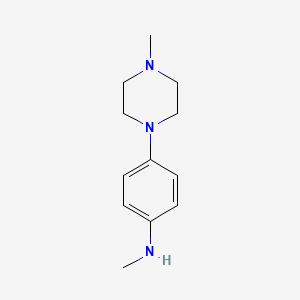

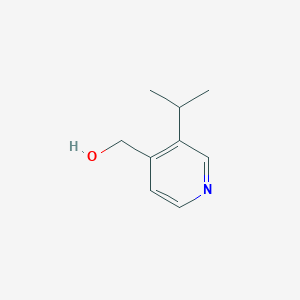
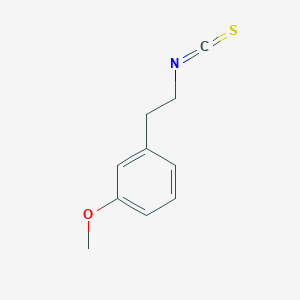
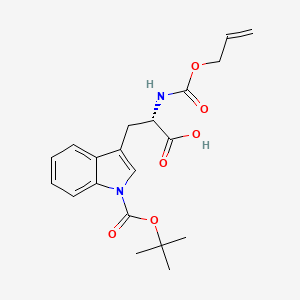
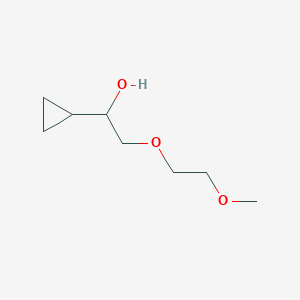
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
